FGFR Kinase Targeting vs. PI3K Selectivity: Class-Level Target Divergence
The target compound belongs to a patent class explicitly claiming FGFR kinase inhibition, whereas the most extensively characterized piperazinylquinoxaline derivatives (e.g., Compound 41 from Wu et al. 2012) are potent PI3Kα inhibitors (IC50 = 24 nM) [1]. No cross-reactivity data exist, but the structural divergence between a pyridazinyl-pyrazole terminus (FGFR-targeting) and a sulfonylpiperazine terminus (PI3K-targeting) strongly suggests non-overlapping primary kinase profiles. This class-level target divergence mandates compound-specific procurement for FGFR-focused research programs [2].
| Evidence Dimension | Primary kinase target (class assignment) |
|---|---|
| Target Compound Data | FGFR kinase (assigned by patent class) |
| Comparator Or Baseline | Compound 41 (PI3Kα inhibitor, IC50 = 24 nM in fluorescent polarization assay) |
| Quantified Difference | Target class divergence (FGFR vs. PI3K); no cross-reactivity data available |
| Conditions | Target class assignment based on patent claim language (US20220135544A1) for target compound; PI3Kα competitive fluorescent polarization assay for comparator |
Why This Matters
Procurement for FGFR-driven oncology projects requires compounds specifically designed for FGFR binding; substituting a PI3K-optimized analog would invalidate target engagement and confound biological interpretation.
- [1] Wu, P., Su, Y., Guan, X., Liu, X., Zhang, J., Dong, X., Huang, W., & Hu, Y. (2012). Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors. PLoS ONE, 7(8), e43171. View Source
- [2] Astex Therapeutics Ltd. Pyrazolyl quinoxaline kinase inhibitors. US Patent US20220135544A1, published May 5, 2022. View Source
